2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a chloroacetamide moiety linked to an oxazolidinone ring, which is further substituted with a cyclopropyl group. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Chlorination and acetamide formation: The final step involves the chlorination of the acetamide moiety, which can be achieved using reagents like thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction: The oxazolidinone ring can be subjected to oxidation or reduction reactions to yield different functional groups.
Cyclization reactions: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the oxazolidinone ring to produce alcohols, ketones, or other functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme-catalyzed reactions.
Medicine: It has potential as a lead compound for the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[(3-phenyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
2-Chloro-N-[(3-methyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Chloro-N-[(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of 2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide lies in its cyclopropyl substitution, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c10-3-8(13)11-4-7-5-12(6-1-2-6)9(14)15-7/h6-7H,1-5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXLYALISVPVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(OC2=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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